molecular formula C8H5ClN2O2 B2691510 4-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid CAS No. 2044704-53-0

4-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid

Cat. No.: B2691510
CAS No.: 2044704-53-0
M. Wt: 196.59
InChI Key: DNDOADBFVQQSPT-UHFFFAOYSA-N
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Description

4-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid is a heterocyclic compound with the molecular formula C8H5ClN2O2 and a molecular weight of 196.59 g/mol . This compound is characterized by its pyrazolo[1,5-a]pyridine core structure, which is substituted with a chlorine atom at the 4-position and a carboxylic acid group at the 2-position. It is an off-white solid that is typically stored at temperatures between 0-8°C .

Preparation Methods

The synthesis of 4-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid involves several steps, starting from readily available starting materials. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. The detailed synthetic routes and industrial production methods are often proprietary and may vary depending on the manufacturer .

Chemical Reactions Analysis

4-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

4-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the modulation of enzyme activity, receptor binding, or other biochemical processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

4-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid can be compared with other similar heterocyclic compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological characteristics.

Properties

IUPAC Name

4-chloropyrazolo[1,5-a]pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O2/c9-5-2-1-3-11-7(5)4-6(10-11)8(12)13/h1-4H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNDOADBFVQQSPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CC(=N2)C(=O)O)C(=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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